molecular formula C13H17NO5 B8114536 (4E)-TCO-NHS ester

(4E)-TCO-NHS ester

Cat. No.: B8114536
M. Wt: 267.28 g/mol
InChI Key: OUGQJOKGFAIFAQ-UHFFFAOYSA-N
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Description

(4E)-TCO-NHS ester, also known as (4E)-trans-cyclooctene-N-hydroxysuccinimide ester, is a chemical compound widely used in bioconjugation and click chemistry. This compound is particularly valued for its ability to react with primary amines, forming stable amide bonds. The (4E)-trans-cyclooctene moiety is known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a crucial component in various biochemical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-TCO-NHS ester typically involves the following steps:

    Formation of (4E)-trans-cyclooctene: This is achieved through the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst.

    Activation with N-hydroxysuccinimide (NHS): The (4E)-trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.

The reaction conditions generally involve:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(4E)-TCO-NHS ester undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reacts with primary amines to form stable amide bonds.

    Strain-promoted azide-alkyne cycloaddition (SPAAC): The (4E)-trans-cyclooctene moiety reacts with azides to form triazoles.

Common Reagents and Conditions

    Primary Amines: For nucleophilic substitution reactions.

    Azides: For SPAAC reactions.

    Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran, or dimethyl sulfoxide.

    Catalysts: Ruthenium-based catalysts for the initial formation of (4E)-trans-cyclooctene.

Major Products

    Amide Bonds: Formed from the reaction with primary amines.

    Triazoles: Formed from SPAAC reactions with azides.

Scientific Research Applications

(4E)-TCO-NHS ester has a wide range of applications in scientific research, including:

    Bioconjugation: Used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags.

    Click Chemistry: Facilitates the rapid and efficient formation of covalent bonds between biomolecules.

    Drug Delivery: Used in the development of targeted drug delivery systems.

    Imaging: Employed in the synthesis of imaging agents for use in techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

    Nanotechnology: Utilized in the functionalization of nanoparticles for various biomedical applications.

Mechanism of Action

The mechanism of action of (4E)-TCO-NHS ester involves:

    Nucleophilic Attack: The primary amine nucleophile attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate.

    Elimination: The intermediate collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.

    Strain-Promoted Cycloaddition: The (4E)-trans-cyclooctene moiety undergoes a strain-promoted cycloaddition with azides, forming triazoles without the need for a copper catalyst.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Cyclooctene-NHS ester: Similar in structure but with a different geometric configuration.

    Dibenzocyclooctyne-NHS ester: Another compound used in SPAAC reactions but with a different ring structure.

    Methyltetrazine-NHS ester: Used in bioorthogonal reactions but with a different reactive group.

Uniqueness

(4E)-TCO-NHS ester is unique due to its:

    High Reactivity: The (4E)-trans-cyclooctene moiety is highly reactive in SPAAC reactions, allowing for rapid and efficient bioconjugation.

    Strain-Promoted Reactions: Unlike other cyclooctene derivatives, this compound does not require a copper catalyst for cycloaddition reactions, making it more suitable for biological applications.

Properties

IUPAC Name

cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQJOKGFAIFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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